2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
Description
This compound is a quinoline-4-one derivative featuring a benzoyl group at position 3, a methyl group at position 6 of the quinoline core, and an acetamide side chain substituted with a 3-chloro-4-methylphenyl group. Its structural framework is characteristic of bioactive molecules, where the quinoline nucleus is often associated with antimicrobial, anticancer, or anti-inflammatory properties .
Properties
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-16-8-11-23-20(12-16)26(32)21(25(31)18-6-4-3-5-7-18)14-29(23)15-24(30)28-19-10-9-17(2)22(27)13-19/h3-14H,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGJKXPXPUHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the quinoline derivative with 3-chloro-4-methylphenyl acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to its interaction with biological macromolecules like proteins and DNA.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following structurally related compounds provide insights into how substituent variations impact physicochemical and pharmacological profiles:
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide ()
- Core Structure: Shares the quinolin-4-one scaffold and acetamide side chain.
- Key Differences: Position 3: 4-Chlorobenzenesulfonyl group replaces benzoyl. Position 6: Ethyl substituent instead of methyl. This increases lipophilicity (higher LogP), possibly enhancing membrane permeability but reducing aqueous solubility. Acetamide Substituent: 3-Methylphenyl vs. 3-chloro-4-methylphenyl. The absence of chlorine reduces electronegativity, which might weaken halogen-bonding interactions in biological targets.
- Inferred Impact : The sulfonyl group could improve binding to polar active sites (e.g., enzymes), while the ethyl group may extend half-life due to slower metabolism .
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()
- Core Structure: Quinolone (4-oxo-1,4-dihydroquinoline) with a carboxylate ester at position 3.
- Position 6/7: Fluorine and chlorine substituents enhance electronegativity, favoring interactions with DNA gyrase (relevant in antimicrobial activity). Side Chain: Sulfonamido and benzyl ester groups add complexity, likely influencing pharmacokinetics (e.g., bioavailability, protein binding).
- Inferred Impact : Fluorine and cyclopropane may enhance antibacterial potency, while the sulfonamido group could confer synergistic effects with other antimicrobial agents .
Structural and Functional Analysis Table
Research Implications and Limitations
Benzoyl vs. Sulfonyl Groups : Benzoyl may favor hydrophobic binding pockets, whereas sulfonyl groups target polar residues.
Halogen Effects : Chlorine in the target compound’s aryl group could enhance binding affinity via halogen bonds, absent in the 3-methylphenyl analog.
Substituent Size : Ethyl () vs. methyl (target) at position 6 influences metabolic pathways, with bulkier groups often resisting oxidative degradation.
Further studies are needed to validate these hypotheses experimentally, including solubility assays, receptor-binding studies, and pharmacokinetic profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
